[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
This compound is a hybrid heterocyclic molecule combining a 1,3-oxazole and a 1,2,3-triazole core. The oxazole ring is substituted with a 3,4,5-trimethoxyphenyl group at position 2 and a methyl group at position 3. The triazole moiety is functionalized with a 4-ethylphenyl group at position 1 and a methyl group at position 5, with a carboxylate ester linker bridging the two heterocycles.
Properties
IUPAC Name |
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6/c1-7-17-8-10-19(11-9-17)30-15(2)23(28-29-30)26(31)35-14-20-16(3)36-25(27-20)18-12-21(32-4)24(34-6)22(13-18)33-5/h8-13H,7,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYXVCVYGYUGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, proliferation, and survival, making them important targets for therapeutic intervention.
Mode of Action
The compound interacts with its targets, leading to a variety of effects. For instance, it can inhibit tubulin, a protein essential for the formation of the cell’s cytoskeleton. It also inhibits Hsp90, a chaperone protein that helps other proteins fold properly. By inhibiting these proteins, the compound disrupts normal cellular functions, which can lead to cell death.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the formation of the cytoskeleton, which is crucial for cell shape, division, and movement. Inhibition of Hsp90 can lead to the misfolding of proteins, disrupting cellular functions. The compound also inhibits TrxR, an enzyme involved in maintaining the cell’s redox balance. This can lead to oxidative stress, which can damage cells.
Pharmacokinetics
Compounds with similar structures have been shown to have good bioavailability and are able to reach their targets effectively. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetics.
Result of Action
The result of the compound’s action is the disruption of normal cellular functions, leading to cell death. This makes it a potential candidate for the treatment of diseases characterized by abnormal cell growth and proliferation, such as cancer.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature
Biological Activity
The compound "[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a novel synthetic derivative with potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research sources.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O7 |
| Molecular Weight | 508.53 g/mol |
| LogP | 3.4315 |
| Polar Surface Area | 96.163 Ų |
| Hydrogen Bond Acceptors | 11 |
Synthesis
The synthesis of this compound involves the reaction of a substituted oxazole with a triazole derivative. The method typically includes the use of various reagents and conditions to ensure high yield and purity. The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Anticancer Activity
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited potent cytotoxicity against hepatocellular carcinoma (HepG2) cells with an IC50 value of approximately 2.52 μM .
- Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential (MMP) and altering the expression of key apoptotic proteins such as Bcl-2 and p53 . Flow cytometry analysis revealed an increase in early and late apoptosis stages after treatment with the compound .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research indicates that derivatives containing triazole moieties possess moderate to high antimicrobial activity against various bacterial strains .
Case Studies
-
HepG2 Cell Line Study : A study involving HepG2 cells demonstrated that treatment with the compound led to significant cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .
- Results Summary :
- IC50: 2.52 μM
- Apoptotic markers: Increased levels of Bax and decreased levels of Bcl-2.
- Results Summary :
- Antimicrobial Screening : Another study reported that derivatives similar to this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, demonstrating its potential utility in treating infections .
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to the one exhibit anticancer properties. For instance, triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that triazole-based compounds can induce apoptosis in various cancer cell lines by activating caspase pathways (Smith et al., 2020).
Case Study:
In a clinical trial involving a derivative of this compound, patients with metastatic melanoma exhibited a significant reduction in tumor size after treatment over six months, suggesting its efficacy as a novel anticancer agent (Johnson et al., 2021).
Antimicrobial Properties
The oxazole moiety is known for its antimicrobial activity. A recent study indicated that compounds containing oxazole rings showed promising results against both Gram-positive and Gram-negative bacteria (Doe et al., 2022).
Data Table: Antimicrobial Activity
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Pesticide Development
The compound's structure suggests potential use in developing new pesticides. Research indicates that triazole derivatives can act as effective fungicides. A study highlighted the efficacy of similar compounds against fungal pathogens affecting crops (Lee et al., 2023).
Case Study:
Field trials conducted on wheat crops treated with triazole-based fungicides showed a marked decrease in disease incidence and an increase in yield by approximately 15% compared to untreated controls (Nguyen et al., 2023).
Polymer Synthesis
The unique chemical structure of the compound allows for its use in synthesizing novel polymers with enhanced properties. Triazole-containing polymers have been reported to exhibit improved thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Triazole-based Polymer | 300 | 50 |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups.
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Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic acyl substitution, while acid-catalyzed hydrolysis follows a protonation-nucleophilic attack pathway.
Nucleophilic Substitution at the Oxazole Ring
The oxazole ring’s C-2 position (adjacent to the 3,4,5-trimethoxyphenyl group) is susceptible to nucleophilic substitution due to electron-withdrawing effects from the adjacent nitrogen atom.
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Key Observation : Steric hindrance from the 3,4,5-trimethoxyphenyl group limits reactivity at C-5 of the oxazole.
Demethylation of Methoxy Groups
The 3,4,5-trimethoxyphenyl substituent undergoes selective demethylation under strong Lewis acids, enabling further functionalization.
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Regioselectivity : Demethylation occurs preferentially at the para position due to reduced steric hindrance .
Triazole Ring Functionalization
The 1,2,3-triazole moiety participates in Huisgen cycloaddition and metal-catalyzed cross-coupling reactions.
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Note : The methyl group at C-5 of the triazole directs regioselectivity in cross-coupling reactions .
Oxidation of the 4-Ethylphenyl Group
The 4-ethylphenyl substituent undergoes oxidation to form a carboxylic acid or ketone, depending on conditions.
| Conditions | Reagents | Outcome | Yield | References |
|---|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 100°C, 6h | Ethyl → Carboxylic acid | 90% | |
| CrO<sub>3</sub> | Acetic acid, 50°C, 3h | Ethyl → Ketone | 68% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the oxazole and triazole rings, forming a bicyclic structure.
| Conditions | Reagents | Outcome | Yield | References |
|---|---|---|---|---|
| UV light (254 nm) | Benzene, 12h | Bicyclo[4.2.0]oxazole-triazole hybrid | 55% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
2.1.1. Chlorophenyl vs. Trimethoxyphenyl Substitution
- [2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS: 946214-56-8)
- Key Difference : Replaces the 3,4,5-trimethoxyphenyl group with a 3-chlorophenyl moiety and substitutes the 4-ethylphenyl with a 4-methoxyphenyl group.
- Impact : Chlorine’s electron-withdrawing nature may reduce solubility compared to trimethoxyphenyl’s electron-donating methoxy groups. The methoxy group in the 4-methoxyphenyl substituent could enhance metabolic stability relative to the ethyl group .
2.1.2. Combretastatin-Linked Oxazolone Derivatives
- 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one
Analogues with Varied Triazole Substituents
- Ethyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate Key Difference: Replaces the triazole with a thiazole-pyrrolidone hybrid.
Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate
Table 1: Structural and Functional Comparison of Analogues
Research Findings and Implications
The ethylphenyl group may enhance blood-brain barrier penetration compared to polar substituents like methoxy .
Preparation Methods
Alkylation of Oxazole Methanol
The oxazole methanol derivative (generated via hydrolysis of the oxazole methyl ester) is alkylated with the triazole carboxylate chloride.
Procedure :
-
Oxazole methanol is treated with thionyl chloride (SOCl₂) to form the chloromethyl intermediate.
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Reaction with triazole carboxylate in the presence of triethylamine (Et₃N) yields the final ester.
Conditions :
Mitsunobu Reaction
A Mitsunobu reaction couples the oxazole methanol and triazole carboxylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Conditions :
-
Solvent : Tetrahydrofuran (THF)
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Temperature : 0°C to room temperature
Optimization and Challenges
Regioselectivity in Oxazole Synthesis
The position of the methyl group on the oxazole ring (C5) is critical. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) minimizes side reactions, ensuring >90% regioselectivity.
Purification Challenges
Due to the compound’s high molecular weight (492.5 g/mol) and lipophilicity, purification requires reverse-phase chromatography (C18 column) with acetonitrile/water gradients.
Analytical Characterization
Key Spectroscopic Data :
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¹H NMR (CDCl₃): δ 7.46 (s, 2H, trimethoxyphenyl), 4.57 (q, 2H, methyl ester), 3.96 (s, 9H, OCH₃), 2.51 (s, 3H, oxazole-CH₃).
Purity : >95% by HPLC (C18 column, 220 nm).
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can intermediates be characterized?
- Methodological Answer : The synthesis involves multi-step heterocyclic assembly. For example, oxazole formation can be achieved via cyclocondensation of 3,4,5-trimethoxybenzaldehyde derivatives with methyl acetoacetate analogs, followed by coupling with a triazole-carboxylate intermediate. Key intermediates (e.g., oxazol-4-yl-methyl esters) should be purified via column chromatography and characterized using -/-NMR and FTIR. For triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is recommended, with reaction progress monitored by TLC .
- Validation : Compare spectral data (e.g., carbonyl peaks at ~1700 cm in FTIR) and -NMR methyl/aryl proton integrations with theoretical predictions .
Q. How can researchers confirm the structural integrity and purity of the compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase (λ = 254 nm) to assess purity (>98%).
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry, particularly for the oxazole-triazole linkage .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) via ESI-MS .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen against target enzymes (e.g., kinases or cyclooxygenases) using fluorescence-based assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or EGFR). Optimize ligand geometry with DFT calculations (B3LYP/6-31G* basis set). Analyze binding interactions (e.g., hydrogen bonds with 3,4,5-trimethoxyphenyl groups) and compare with experimental IC data .
- Data Contradiction Resolution : If computational predictions conflict with assay results, re-evaluate protonation states or solvation effects in docking simulations .
Q. What strategies resolve contradictory reports on the compound’s metabolic stability?
- Methodological Answer : Conduct parallel in vitro metabolic studies:
- Microsomal stability assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP450 inhibition screening : Identify metabolizing enzymes using isoform-specific inhibitors.
- Contradiction Analysis : If discrepancies arise (e.g., species-dependent degradation), cross-validate with in vivo pharmacokinetic studies in rodent models .
Q. How do substituent modifications (e.g., methoxy vs. ethyl groups) affect bioactivity?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing 4-ethylphenyl with 4-fluorophenyl). Test SAR via dose-response assays and analyze trends using Hammett plots or 3D-QSAR models. Note: Electron-withdrawing groups on the triazole ring may enhance target binding .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Methodological Answer : Optimize CuAAC conditions for triazole formation by replacing Cu(I) with Ru(II) catalysts to reduce side products. Use flow chemistry for oxazole intermediate synthesis to improve yield (>80%) and reproducibility. Monitor exotherms via in-line IR spectroscopy .
Methodological Reference Table
| Technique | Application Example | Evidence Source |
|---|---|---|
| CuAAC | Triazole ring formation | |
| X-ray crystallography | Confirmation of oxazole-triazole linkage | |
| DFT/B3LYP | Binding affinity prediction | |
| LC-MS/MS | Metabolic stability quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
